KT D606 Exhibits Reduced Off-Target Kinase Inhibition Compared to Parent K252a and Staurosporine
In the original characterization study, KT D606 demonstrated substantially lower inhibitory activity against the off-target kinases PKA, PKC, and CDKs compared to both its parent compound K252a and the related indolocarbazole staurosporine, while maintaining comparable PAK3 inhibitory potency (IC50 ≈ 4 μM) [1]. The paper explicitly states that 'their anti-PKA, anti-PKC, and anti-CDKs activities, in particular those of KT D606, are by far lower than those of the parent K252a' [1]. This selective 'de-tuning' of off-target kinase inhibition represents a deliberate structural optimization achieved through dimerization of the K252a scaffold [1].
| Evidence Dimension | Off-target kinase inhibition (PKA, PKC, CDKs) |
|---|---|
| Target Compound Data | IC50 for PAK3 ≈ 4 μM; anti-PKA, anti-PKC, and anti-CDK activities described as 'by far lower than those of the parent K252a' [1] |
| Comparator Or Baseline | K252a and staurosporine (exact IC50 values for PKA/PKC/CDKs not available in accessible abstract/fragments) |
| Quantified Difference | Qualitatively described as substantially reduced; precise fold-selectivity values not accessible in the public domain |
| Conditions | In vitro kinase inhibition assay conducted at 25°C with 100 μM peptide substrate and 10 μM ATP [1] |
Why This Matters
This selectivity window reduces confounding off-target effects in cellular assays involving PKA/PKC/CDK signaling pathways, making KT D606 a more specific tool for interrogating PAK-dependent phenotypes than its less selective indolocarbazole predecessors.
- [1] Nheu TV, He H, Hirokawa Y, et al. The K252a derivatives, inhibitors for the PAK/MLK kinase family selectively block the growth of RAS transformants. Cancer J. 2002 Jul-Aug;8(4):328-36. doi: 10.1097/00130404-200207000-00009. PMID: 12184411. View Source
